Fumaraldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fumaraldehyde can be synthesized through several methods:
Oxidation of Fumaric Acid: One common method involves the oxidation of fumaric acid using oxidizing agents such as potassium permanganate or ozone. The reaction typically requires controlled conditions to prevent over-oxidation.
Dehydration of Glycol: Another method involves the dehydration of butane-2,3-diol using acidic catalysts. This method is less common but can be used to produce this compound under specific conditions.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of fumaric acid due to its efficiency and scalability. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fumaraldehyde undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to formic acid or carbon dioxide and water, depending on the oxidizing agent and conditions.
Reduction: It can be reduced to butane-2,3-diol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Addition Reactions: this compound can participate in addition reactions with nucleophiles, such as water or alcohols, to form hydrates or hemiacetals.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, ozone, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic catalysts for dehydration reactions.
Major Products Formed
Oxidation: Formic acid, carbon dioxide, and water.
Reduction: Butane-2,3-diol.
Addition: Hydrates and hemiacetals.
Scientific Research Applications
Fumaraldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: this compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of resins, plastics, and other industrial materials due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of fumaraldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde groups can form covalent bonds with various biomolecules, affecting their structure and function. This reactivity is exploited in synthetic chemistry to create complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
Formaldehyde: A simpler aldehyde with one carbon atom, used widely in industrial applications.
Acetaldehyde: Another simple aldehyde with two carbon atoms, known for its role in metabolic processes.
Glutaraldehyde: A dialdehyde with a longer carbon chain, used as a disinfectant and fixative.
Uniqueness of Fumaraldehyde
This compound is unique due to its trans-alkene backbone and the presence of two aldehyde groups. This structure imparts distinct reactivity and properties, making it valuable in specific applications where other aldehydes may not be suitable.
Properties
IUPAC Name |
(E)-but-2-enedial | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c5-3-1-2-4-6/h1-4H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEMYUOFGVHXKV-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C=O)\C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00878721 | |
Record name | trans-Butenedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00878721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2363-83-9, 3675-13-6 | |
Record name | Malealdehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-2-BUTENEDIAL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-Butenedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00878721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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